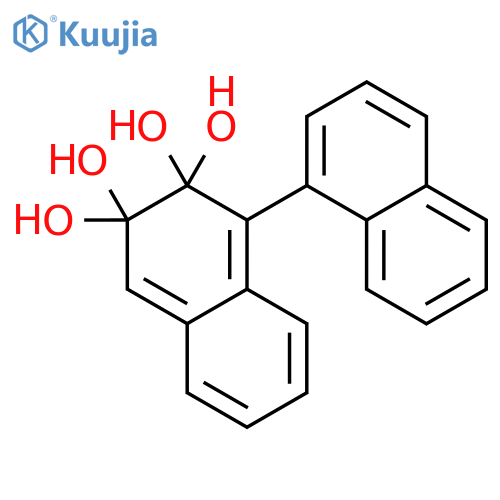Cas no 61601-94-3 (2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl)

61601-94-3 structure
商品名:2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl
2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl 化学的及び物理的性質
名前と識別子
-
- 2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl
- 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
- 1,1'-BI(2,3-NAPHTHODIOL)
- 2,3,2',3'-TETRAHYDROXY-1,1'-BINAPHTHYL
- tetrahydroxybinaphthyl
- ZINC01765622
- MFCD00188003
- (1S)-[1,1 inverted exclamation marka-Binaphthalene]-2,2 inverted exclamation marka,3,3 inverted exclamation marka-tetrol
- 1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol
- EX-A7814B
- NSC245006
- 1,1-Bi(2,3-naphthodiol)
- AKOS025402000
- NSC-245006
- 1,1'-binaphthyl-2,2',3,3'-tetraol
- 39215-21-9
- [1,2',3,3'-tetrol
- SCHEMBL918396
- D92519
- EX-A7813S
- DTXSID70959990
- [1,1'-Binaphthalene]-2,2',3,3'-tetrol
- 1430736-25-6
- 61601-94-3
- [1,1'-Binaphthalene]-2,2',3,3'-tetraol
- 63323-58-0
- T1754
- DB-053944
- AS-63237
- AC-27936
- [1,1'-Binaphthalene]-2,2',3,3'-tetrol, (1R)-
- GLXC-10969
-
- インチ: InChI=1S/C20H14O4/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,21-24H
- InChIKey: OOSHJGKXQBJASF-UHFFFAOYSA-N
- ほほえんだ: OC1=C(O)C=C2C=CC=CC2=C1C3=C4C=CC=CC4=CC(O)=C3O
計算された属性
- せいみつぶんしりょう: 318.08900
- どういたいしつりょう: 318.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 165
- 疎水性パラメータ計算基準値(XlogP): 4.6
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 80.9Ų
じっけんとくせい
- 色と性状: 。
- PSA: 80.92000
- LogP: 4.48240
- ようかいせい: 。
2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1754-1g |
2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl |
61601-94-3 | 98.0%(LC) | 1g |
¥1010.0 | 2022-06-10 |
2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
4. Back matter
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
61601-94-3 (2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl) 関連製品
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
